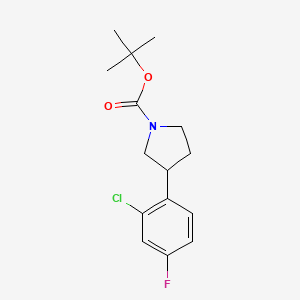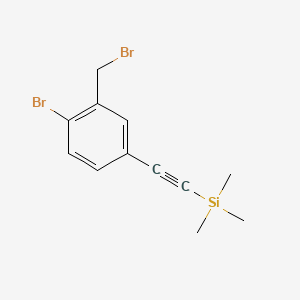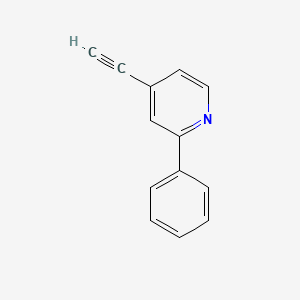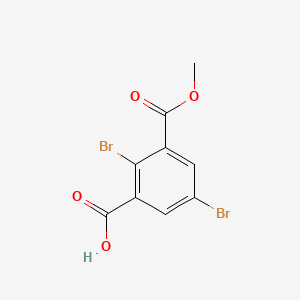![molecular formula C38H30F12IrN4P B13660981 (Ir[Me(Me)ppy]2(5,5'-dCF3bpy))PF6](/img/structure/B13660981.png)
(Ir[Me(Me)ppy]2(5,5'-dCF3bpy))PF6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Ir[Me(Me)ppy]2(5,5’-dCF3bpy))PF6 involves the cyclometalation of iridium with ligands such as 5,5′-Bis(trifluoromethyl)-2,2′-bipyridine and 3,5-difluoro-2-[5-(trifluoromethyl)-2-pyridinyl]phenyl. The reaction typically requires a high-temperature environment, often exceeding 300°C, and the use of a hexafluorophosphate counterion to stabilize the complex .
Industrial Production Methods
Industrial production of this compound is generally carried out in specialized facilities equipped to handle high-temperature reactions and the necessary reagents. The process involves the precise control of reaction conditions to ensure the purity and yield of the final product, which is often available in powder or crystalline form .
Análisis De Reacciones Químicas
Types of Reactions
The compound (Ir[Me(Me)ppy]2(5,5’-dCF3bpy))PF6 undergoes various types of chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, often facilitated by visible light.
Reduction: It can also undergo reduction reactions under specific conditions.
Substitution: The compound is involved in substitution reactions, particularly in the presence of suitable nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in reactions with this compound include alkyl halides, arylsulfonylacetamides, and other bifunctional reagents. The reactions are typically carried out under visible light irradiation, often using photoreactors such as Penn PhD or SynLED 2.0 .
Major Products
The major products formed from these reactions include alkylated and aminoarylated derivatives, which are valuable intermediates in organic synthesis .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (Ir[Me(Me)ppy]2(5,5’-dCF3bpy))PF6 is used as a photocatalyst for various organic transformations. Its ability to mediate reactions under visible light makes it a valuable tool for sustainable and green chemistry applications .
Biology and Medicine
While specific biological and medical applications are less common, the compound’s photocatalytic properties could potentially be explored for photodynamic therapy and other light-mediated biological processes.
Industry
In the industrial sector, this compound is used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Its role as a photocatalyst helps streamline production processes and reduce the environmental impact of chemical manufacturing .
Comparación Con Compuestos Similares
Similar Compounds
(Ir[dFCF3ppy]2(5,5’-dCF3bpy))PF6: Another cyclometalated iridium(III) complex with similar photocatalytic properties.
(Ir[dFOMeppy]2(5,5’-dCF3bpy))PF6: A related compound used for trifluoromethylation of alkyl bromides.
Uniqueness
The uniqueness of (Ir[Me(Me)ppy]2(5,5’-dCF3bpy))PF6 lies in its specific ligand structure, which enhances its stability and reactivity under visible light. This makes it particularly effective for remote C-H bond alkylation and alkene aminoarylation, setting it apart from other iridium complexes .
Propiedades
Fórmula molecular |
C38H30F12IrN4P |
|---|---|
Peso molecular |
993.8 g/mol |
Nombre IUPAC |
iridium(3+);4-methyl-2-(4-methylbenzene-6-id-1-yl)pyridine;5-(trifluoromethyl)-2-[5-(trifluoromethyl)pyridin-2-yl]pyridine;hexafluorophosphate |
InChI |
InChI=1S/2C13H12N.C12H6F6N2.F6P.Ir/c2*1-10-3-5-12(6-4-10)13-9-11(2)7-8-14-13;13-11(14,15)7-1-3-9(19-5-7)10-4-2-8(6-20-10)12(16,17)18;1-7(2,3,4,5)6;/h2*3-5,7-9H,1-2H3;1-6H;;/q2*-1;;-1;+3 |
Clave InChI |
BWGIGWKPNPEVDY-UHFFFAOYSA-N |
SMILES canónico |
CC1=C[C-]=C(C=C1)C2=NC=CC(=C2)C.CC1=C[C-]=C(C=C1)C2=NC=CC(=C2)C.C1=CC(=NC=C1C(F)(F)F)C2=NC=C(C=C2)C(F)(F)F.F[P-](F)(F)(F)(F)F.[Ir+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![3-Methyl-6-azabicyclo[3.1.1]heptane](/img/structure/B13660948.png)
![1-(7-Bromo-1H-pyrrolo[3,2-c]pyridin-3-yl)ethan-1-one](/img/structure/B13660953.png)

![5-Hydroxy-2-[3-methoxy-4,5-bis(methoxymethoxy)phenyl]-7-(methoxymethoxy)-4H-chromen-4-one](/img/structure/B13660971.png)
![6-Bromo-3-(chloromethyl)-4-methoxypyrazolo[1,5-a]pyridine](/img/structure/B13660975.png)
